molecular formula C12H15N3OS B6646083 N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide

货号 B6646083
分子量: 249.33 g/mol
InChI 键: QGEJHBZUMHPEGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMAT belongs to the class of thiazolidinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In

作用机制

The mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the inhibition of various enzymes and proteins involved in disease progression. For example, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide inhibits the activity of protein kinases such as cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta, which are involved in cancer progression and neurodegeneration. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide also inhibits the activity of monoamine oxidase B, which is involved in the breakdown of dopamine in Parkinson's disease.
Biochemical and Physiological Effects
N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit a range of biochemical and physiological effects. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been shown to inhibit the activity of several enzymes involved in cancer progression, including protein kinases and histone deacetylases. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been found to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of monoamine oxidase B, which is involved in the breakdown of dopamine.

实验室实验的优点和局限性

One of the advantages of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its ability to inhibit the activity of multiple enzymes and proteins involved in disease progression. This makes it a potential therapeutic agent for a range of diseases. However, one of the limitations of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide. One potential direction is the development of more water-soluble analogs of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide that can be administered more easily in vivo. Another direction is the investigation of the potential of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a therapeutic agent in other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide could be further elucidated to better understand its potential as a therapeutic agent.

合成方法

The synthesis of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the reaction of 2-aminothiazoline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a white crystalline powder.

科学研究应用

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit anti-cancer activity by inhibiting the activity of several enzymes involved in cancer progression. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of an enzyme called monoamine oxidase B, which is involved in the breakdown of dopamine.

属性

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-15(2)10-5-3-4-9(8-10)11(16)14-12-13-6-7-17-12/h3-5,8H,6-7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJHBZUMHPEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。